5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of hydrazones This compound is characterized by the presence of a chlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-chlorophenylhydrazine with a suitable precursor, such as 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenyl)hydrazinylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide
- 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Uniqueness
5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30201-40-2 |
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Molecular Formula |
C12H11ClN4O3 |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN4O3/c1-16-10(18)9(11(19)17(2)12(16)20)15-14-8-5-3-7(13)4-6-8/h3-6,18H,1-2H3 |
InChI Key |
CBACZLAQJMVOEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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